Quisqualic Acid

Metabotropic Glutamate Receptors G-Protein Coupled Receptors Phosphoinositide Hydrolysis

Substituting Quisqualic acid with other glutamate agonists yields irreproducible excitotoxic injury models. Quisqualic acid's unique dual iGluR/mGluR activation-with shallower dose-response slopes and distinct GluR2 binding-ensures consistent, severe insults unmatched by AMPA or kainate. • mGluR1 EC50 = 2 μM; mGluR5 EC50 = 67.8 nM for high signal-to-noise assays. • Induces both acute swelling and late neuronal degeneration. • High-resolution GluR2 co-crystal structures support structure-based drug design. Supplied with ≥99% HPLC purity; global shipping available.

Molecular Formula C5H7N3O5
Molecular Weight 189.13 g/mol
CAS No. 52809-07-1
Cat. No. B013866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuisqualic Acid
CAS52809-07-1
SynonymsL-(+)-α-Amino-3,5-dioxo-1,2,4-oxadiazolidine-2-propanoic Acid;  L-Quisqualic Acid;  (αS)-α-Amino-3,5-dioxo-1,2,4-Oxadiazolidine-2-propanoic Acid
Molecular FormulaC5H7N3O5
Molecular Weight189.13 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)N1C(=O)NC(=O)O1
InChIInChI=1S/C5H7N3O5/c6-2(3(9)10)1-8-4(11)7-5(12)13-8/h2H,1,6H2,(H,9,10)(H,7,11,12)/t2-/m0/s1
InChIKeyASNFTDCKZKHJSW-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A solid

Structure & Identifiers


Interactive Chemical Structure Model





Quisqualic Acid: Pan-Glutamate Receptor Agonist


Quisqualic acid (L-Quisqualic acid) is a naturally occurring glutamate analog isolated from Quisqualis indica fruits and seeds . It acts as a potent agonist at both ionotropic (iGluR) and metabotropic (mGluR) glutamate receptors, historically lending its name to the AMPA receptor, originally designated the 'quisqualate receptor' [1]. Its unique pan-agonist profile spans AMPA, kainate, and group I mGluR subtypes, making it a critical tool compound for dissecting glutamatergic signaling pathways and modeling excitotoxic neuronal injury [2].

Reported pan-agonist profile at iGluR and group I mGluR subtypes
Supports glutamatergic signaling pathway dissection and excitotoxicity research
Tool compound for electrophysiology, structural biology, and neurotoxicity model studies

Why Quisqualic Acid Substitution Fails


Quisqualic acid exhibits a distinct pharmacological fingerprint that precludes simple substitution with other ionotropic or metabotropic glutamate receptor agonists. While compounds like AMPA, kainate, NMDA, and various group I mGluR agonists share receptor targets, quisqualic acid demonstrates a unique, dual iGluR/mGluR activation profile with divergent potency, efficacy, desensitization kinetics, and neurotoxic outcomes [1]. For instance, quisqualic acid displays a shallower dose-response slope in hippocampal slices compared to AMPA, NMDA, and kainate, indicating a different mode of receptor interaction [2]. Furthermore, its binding mechanism at the GluR2 subunit differs from that of AMPA, despite both being full agonists, as revealed by crystallographic studies [3]. These quantitative disparities underscore that substituting quisqualic acid with another 'glutamate receptor agonist' will not replicate the same cellular or behavioral outcomes, necessitating its specific procurement for targeted experimental designs.

Dual iGluR/mGluR activation profile may not replicate with single-receptor agonists like AMPA or kainate.
Divergent dose-response slope and lower maximal response may shift synaptic plasticity and excitability readouts.
Unique binding mode and conformational dynamics may alter structure-activity relationships in receptor studies.

Quisqualic Acid Differentiation Evidence


mGluR1 Agonist Potency

Quisqualic acid demonstrates markedly higher potency at Group I metabotropic glutamate receptors (mGluR1) compared to the prototypic agonists glutamate and (1S,3R)-ACPD. In functional assays measuring phosphoinositide hydrolysis in rat cerebellar granule cells, the EC50 for L-quisqualic acid was 2 μM, representing a 25-fold increase in potency over L-glutamate (EC50 = 50 μM) and a 51-fold increase over (1S,3R)-ACPD (EC50 = 102 μM) [1]. This superior potency is critical for experiments requiring selective activation of Group I mGluR pathways with minimal off-target effects.

mGluR1 Agonist Potency
Head-to-head
EC50 = 2 μM (rat cerebellar granule cells), 25-fold reported higher response vs. L-glutamate (EC50 50 μM), 51-fold vs. (1S,3R)-ACPD (102 μM).
Reported mGluR1 activation context; may support selective pathway activation studies.
Phosphoinositide hydrolysis assay
Metabotropic Glutamate Receptors G-Protein Coupled Receptors Phosphoinositide Hydrolysis

mGluR5 Agonist Potency

Quisqualic acid is a highly potent agonist at the mGluR5 receptor subtype, a key target in neurological disorders. In a high-throughput screening assay using mGluR5-expressing HEK293 cells, L-quisqualic acid exhibited an EC50 of 67.8 nM, which is approximately 40-fold more potent than L-glutamate (EC50 = 2.73 μM) [1]. This substantial potency difference underscores quisqualic acid's utility as a reference agonist for mGluR5 assay development and validation.

mGluR5 Agonist Potency
Head-to-head
EC50 = 67.8 nM (mGluR5-HEK293), ~40-fold reported higher response vs. L-glutamate (EC50 2.73 μM).
Reported mGluR5 response context; may support assay sensitivity review.
IP1 accumulation assay
Metabotropic Glutamate Receptors mGluR5 High-Throughput Screening

Cortical Neurotoxicity Profile

Quisqualic acid induces a distinct neurotoxic profile compared to AMPA and kainate. In murine cortical cultures, a 5-minute exposure to 500 μM quisqualate resulted in both acute neuronal swelling and widespread late neuronal degeneration [1]. In stark contrast, identical exposure to kainate or AMPA did not produce significant late neuronal loss [1]. This differential outcome highlights that quisqualic acid triggers a more sustained and severe excitotoxic cascade, likely due to its dual activation of both iGluR and mGluR pathways, making it the preferred agonist for robust in vitro neurodegeneration models.

Cortical Neurotoxicity
Head-to-head
Quisqualate (500 μM, 5 min) induced widespread late neuronal degeneration; AMPA or kainate did not produce significant late loss.
Supports excitotoxic injury model context; provides sustained neurodegeneration readout vs. single agonists.
Murine cortical culture, 5-min exposure
Excitotoxicity Neurodegeneration In Vitro Models

GluR2 Binding Mechanism

High-resolution crystallography of the GluR2 ligand-binding core (S1S2) reveals that quisqualate binding stabilizes a fully closed conformation characteristic of full agonists, similar to AMPA and glutamate [1]. However, despite this functional similarity, the binding mechanism and the induced microsecond-to-millisecond conformational dynamics are distinct from those of AMPA [2]. NMR spin relaxation measurements indicate that the AMPA-bound form of GluR2 S1S2 is conformationally distinct from both the glutamate- and quisqualate-bound forms [2]. This structural evidence confirms that quisqualate is not merely a substitute for AMPA but engages the receptor in a unique manner, which can be exploited in structure-based drug design for novel AMPAR modulators.

GluR2 Binding Mechanism
Head-to-head
Quisqualate-bound GluR2 S1S2 exhibits a conformationally distinct state from AMPA-bound form (NMR spin relaxation).
Distinct conformational dynamics may support structure-based design with a different starting scaffold.
Crystallography and NMR studies
Structural Biology AMPA Receptors Drug Discovery

Electrophysiological Profile in Hippocampal Slices

In rat hippocampal CA1 neuron preparations, quisqualate demonstrates a distinct electrophysiological signature compared to AMPA, NMDA, and kainate. The dose-response relationship for quisqualate is shallower (lower slope) than for the other agonists, and it achieves a smaller maximal depolarization [1]. Specifically, the EC50 for quisqualate was 10 μM, with a reduced maximum response, whereas AMPA, NMDA, and kainate had EC50 values of 5 μM, 13 μM, and 23 μM, respectively, and all achieved similar maximal responses [1]. The order of slope steepness was NMDA > AMPA > kainate > quisqualate [1]. This divergent profile indicates that quisqualate acts as a partial agonist or has a different efficacy in this native system, which is crucial for experiments designed to assess synaptic plasticity or network excitability.

Hippocampal Electrophysiology
Head-to-head
EC50 = 10 μM, smaller maximal depolarization; shallower dose-response slope vs. AMPA, NMDA, kainate.
Reported partial agonist-like profile in native tissue; may inform synaptic plasticity study design.
Rat CA1 slices, grease-gap recording
Electrophysiology Hippocampus Glutamate Receptors

Pan-AMPA Receptor Affinity

Quisqualic acid exhibits high and consistent binding affinity across all four human AMPA receptor subunits (GluR1-4). Reported Ki values range from 12 to 155 nM across these subtypes . This broad, high-affinity profile contrasts with the more variable affinity of other agonists like AMPA itself, which shows a Ki of 12 nM at GluR3 but significantly lower affinity at GluR5 (Ki = 2144 nM) [1]. The relatively uniform high affinity of quisqualic acid for all AMPAR subunits makes it a superior universal agonist for pan-AMPAR activation studies, where selective activation of a single subtype is not desired, ensuring consistent receptor engagement regardless of the cellular AMPAR subunit composition.

Pan-AMPA Receptor Affinity
Reported
Ki = 12–155 nM across human GluR1-4 subunits; AMPA shows variable affinity (12 nM at GluR3, 2144 nM at GluR5).
Reported uniform high-affinity binding; may reduce subunit-dependent variability in pan-AMPAR studies.
Radioligand binding assays
Receptor Binding AMPA Receptors Pharmacology

Quisqualic Acid Applications


Group I mGluR Functional Assays

Given its exceptional potency at Group I mGluRs (EC50 = 2 μM at mGluR1 and 67.8 nM at mGluR5), quisqualic acid is the ideal reference agonist for developing and validating functional assays for these receptors [1][2]. Its high potency enables robust signal-to-noise ratios in assays measuring phosphoinositide hydrolysis or IP1 accumulation, reducing compound consumption and assay costs. This makes it a superior choice over less potent agonists like glutamate or (1S,3R)-ACPD for screening programs targeting mGluR1 and mGluR5 modulators.

Excitotoxicity Models for Neuroprotection

Quisqualic acid's ability to induce both acute swelling and widespread late neuronal degeneration, a profile not shared by AMPA or kainate alone, makes it the preferred tool for creating robust in vitro models of excitotoxic injury [1]. Researchers investigating neuroprotective compounds or mechanisms of neurodegeneration can rely on quisqualic acid to produce a consistent and severe insult, thereby providing a wider dynamic range for detecting therapeutic effects in cortical or hippocampal neuronal cultures.

Partial Agonism Electrophysiology

The unique electrophysiological profile of quisqualic acid in native tissue—characterized by a shallower dose-response slope and lower maximal efficacy compared to AMPA—positions it as a critical tool for studying partial agonism at AMPA receptors [1]. Its application is essential in experiments using hippocampal slice preparations to investigate the nuances of synaptic plasticity, long-term potentiation (LTP), and network excitability where the degree of receptor activation, rather than just receptor binding, dictates functional outcomes.

AMPA Receptor Structure-Based Design

The availability of high-resolution crystal structures of the GluR2 ligand-binding domain in complex with quisqualate, coupled with evidence of its distinct conformational dynamics compared to AMPA, provides a valuable template for structure-based drug design [1][2]. Medicinal chemists can leverage quisqualate's unique binding mode to design novel AMPA receptor modulators with potentially different pharmacological profiles, exploiting the conformational space that is distinct from AMPA-bound states.

Application
Selection Property
Validation Focus
Group I mGluR functional assay development
Reported potency profile at mGluR1/5
Signal-to-noise ratio in phosphoinositide / IP1 assays
Excitotoxic neuronal injury models
Neurotoxicity induction profile (late degeneration)
Late neuronal loss endpoints and neuroprotective intervention readouts
Partial AMPA receptor agonism electrophysiology
Efficacy and dose-response slope in native tissue
Synaptic plasticity and network excitability in hippocampal slices
AMPA receptor structure-based design
Unique binding mode and conformational dynamics
Conformational states distinct from AMPA for SAR exploration

Technical Documentation Hub

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39 linked technical documents
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